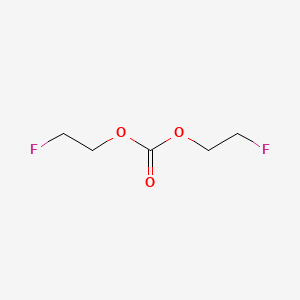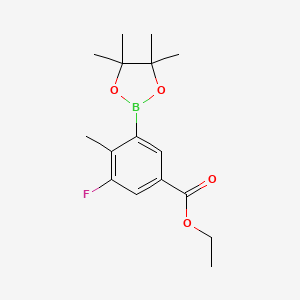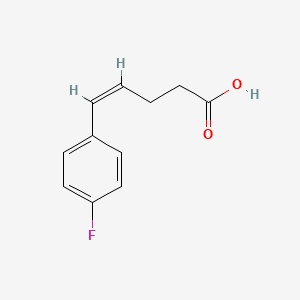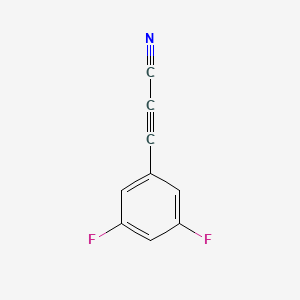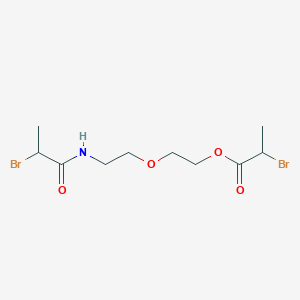
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate is an organic compound that belongs to the class of brominated esters. This compound is characterized by the presence of bromine atoms, an ester group, and an amide linkage. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate typically involves multiple steps. One common method starts with the reaction of 2-bromopropanoic acid with ethanol to form ethyl 2-bromopropanoate. This intermediate is then reacted with 2-aminoethanol to form 2-(2-bromopropanamido)ethanol. Finally, this compound is esterified with 2-bromopropanoic acid to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Oxidation and Reduction: The compound can undergo oxidation to form brominated carboxylic acids or reduction to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, ethers, or thiols.
Hydrolysis: Products include 2-bromopropanoic acid and 2-aminoethanol.
Oxidation and Reduction: Products include brominated carboxylic acids or alcohols.
Applications De Recherche Scientifique
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products. The ester and amide groups also play a role in the compound’s reactivity, allowing for hydrolysis and other reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-bromopropanoate
- 2-Bromopropionic acid
- Methyl 2-bromopropanoate
- Ethyl 3-bromopropanoate
Uniqueness
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate is unique due to its combination of bromine atoms, ester, and amide groups. This combination provides a versatile reactivity profile, making it suitable for a wide range of chemical reactions and applications. Its structure allows for multiple points of modification, which is advantageous in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C10H17Br2NO4 |
|---|---|
Poids moléculaire |
375.05 g/mol |
Nom IUPAC |
2-[2-(2-bromopropanoylamino)ethoxy]ethyl 2-bromopropanoate |
InChI |
InChI=1S/C10H17Br2NO4/c1-7(11)9(14)13-3-4-16-5-6-17-10(15)8(2)12/h7-8H,3-6H2,1-2H3,(H,13,14) |
Clé InChI |
NERYVNDDBANEFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCCOCCOC(=O)C(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


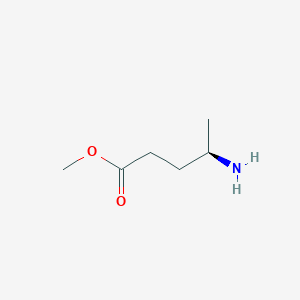

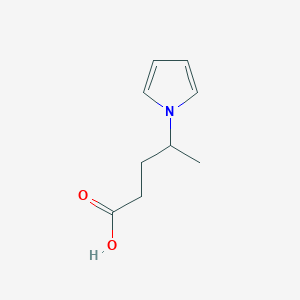
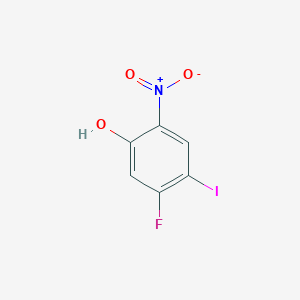
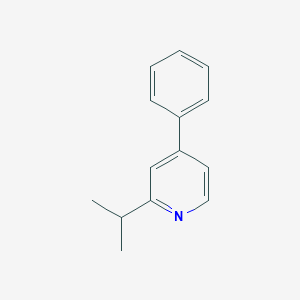
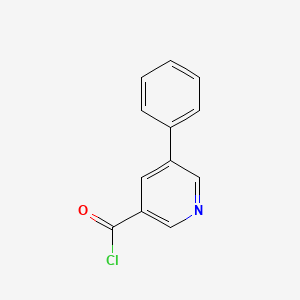
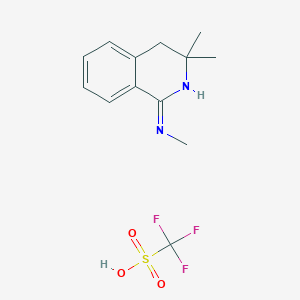
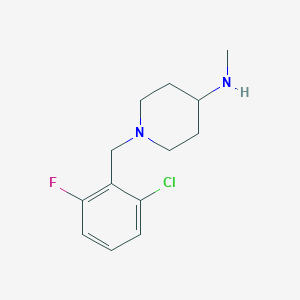
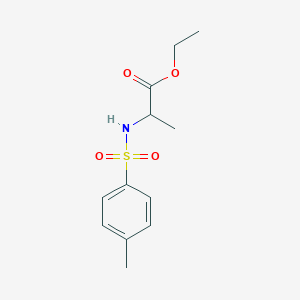
![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
